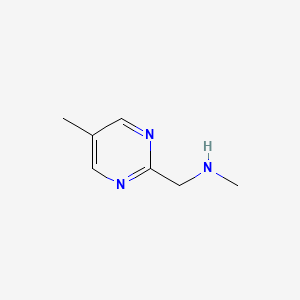

N-Methyl-1-(5-methylpyrimidin-2-yl)methanamine

Description

N-Methyl-1-(5-methylpyrimidin-2-yl)methanamine (CAS: 1248406-79-2) is a heterocyclic amine with the molecular formula C₇H₁₁N₃. It is primarily utilized as a medical intermediate in pharmaceutical research and development . The compound features a pyrimidine ring substituted with a methyl group at the 5-position and a methylamine moiety at the 2-position. Its synthesis typically involves amination reactions under basic conditions, often employing water as a solvent for improved yields and environmental sustainability . The compound is stored under sealed refrigeration to ensure stability, with commercial availability in purities exceeding 95% .

Properties

Molecular Formula |

C7H11N3 |

|---|---|

Molecular Weight |

137.18 g/mol |

IUPAC Name |

N-methyl-1-(5-methylpyrimidin-2-yl)methanamine |

InChI |

InChI=1S/C7H11N3/c1-6-3-9-7(5-8-2)10-4-6/h3-4,8H,5H2,1-2H3 |

InChI Key |

CFFGIMYRJABJLC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(N=C1)CNC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-1-(5-methylpyrimidin-2-yl)methanamine typically involves the alkylation of 5-methylpyrimidine-2-ylmethanamine with methyl iodide. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Types of Reactions:

Oxidation: N-Methyl-1-(5-methylpyrimidin-2-yl)methanamine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed:

Oxidation: Formation of N-methyl-1-(5-methylpyrimidin-2-yl)methanone.

Reduction: Formation of N-methyl-1-(5-methylpyrimidin-2-yl)methanol.

Substitution: Formation of various N-substituted derivatives depending on the substituent used.

Scientific Research Applications

N-Methyl-1-(5-methylpyrimidin-2-yl)methanamine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of N-Methyl-1-(5-methylpyrimidin-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved often include modulation of enzymatic activity or receptor binding, leading to downstream biological effects.

Comparison with Similar Compounds

N-Methyl-(2-thien-2-ylpyrimidin-5-yl)methylamine

- Molecular Formula : C₁₀H₁₁N₃S

- CAS : 921939-14-2

- Melting Point : 105–106°C

- Key Differences: Incorporates a thiophene ring instead of a methyl-substituted pyrimidine.

1-(5-Methylpyrimidin-2-yl)ethan-1-amine

N-Methyl-1-(6-methylimidazo[1,2-a]pyrimidin-2-yl)methanamine (Compound 246)

- Molecular Ion Peak : [M+H]⁺ = 457.8

- Key Differences : The fused imidazo-pyrimidine ring system increases molecular complexity and likely enhances binding affinity to biological targets, such as riboswitches .

Data Tables

Table 1. Physical and Chemical Properties

Biological Activity

N-Methyl-1-(5-methylpyrimidin-2-yl)methanamine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

N-Methyl-1-(5-methylpyrimidin-2-yl)methanamine is characterized by a pyrimidine ring with a methyl substituent at the 5-position and a methanamine group. The structural formula can be represented as follows:

This compound belongs to the class of organic amines and has potential applications in various chemical and biological processes.

The biological activity of N-Methyl-1-(5-methylpyrimidin-2-yl)methanamine is primarily attributed to its ability to interact with specific neurotransmitter receptors and enzymes. The mechanism of action can be summarized as follows:

- Receptor Interaction : The compound may bind to neurotransmitter receptors in the central nervous system, potentially influencing neurotransmission and exhibiting psychoactive effects.

- Enzyme Modulation : It acts as a modulator for certain enzymes, which can affect metabolic pathways, particularly those involved in neuropharmacology.

1. Neuropharmacological Effects

Research indicates that N-Methyl-1-(5-methylpyrimidin-2-yl)methanamine may exhibit significant neuropharmacological properties. It has been suggested as a candidate for developing drugs targeting conditions such as schizophrenia due to its interaction with phosphodiesterase (PDE) enzymes .

2. Antimicrobial Activity

Studies have explored the antimicrobial properties of similar compounds, indicating that modifications on the pyrimidine structure could enhance antibacterial activity against various pathogens . While specific data on N-Methyl-1-(5-methylpyrimidin-2-yl)methanamine is limited, it is hypothesized that related compounds demonstrate similar potential.

3. Cytotoxicity Studies

In vitro studies involving derivatives of pyrimidine compounds have shown varying degrees of cytotoxicity against cancer cell lines. These studies suggest that structural modifications can significantly impact the efficacy and selectivity of these compounds against tumor cells.

Table 1: Summary of Biological Activities

Research Findings

Recent studies have highlighted the importance of structure-activity relationships (SAR) in determining the biological efficacy of similar compounds. For instance, modifications in the position of substituents on the pyrimidine ring can lead to significant changes in receptor binding affinity and enzyme inhibition potency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.